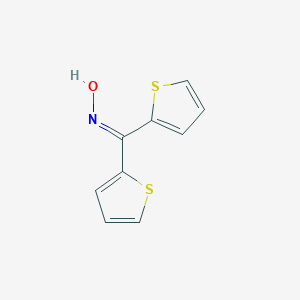

Di(thiophen-2-yl)methanone oxime

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(dithiophen-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS2/c11-10-9(7-3-1-5-12-7)8-4-2-6-13-8/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSSDPITEOFAMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=NO)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379410 | |

| Record name | N-[Di(thiophen-2-yl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10558-44-8 | |

| Record name | N-[Di(thiophen-2-yl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of Di(thiophen-2-yl)methanone oxime

An In-Depth Technical Guide to the Synthesis and Characterization of Di(thiophen-2-yl)methanone Oxime

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of Di(thiophen-2-yl)methanone oxime, a molecule of significant interest to the fields of medicinal chemistry and drug development. By combining the well-established thiophene scaffold, a cornerstone in numerous therapeutic agents, with the versatile oxime functional group, this compound presents a promising platform for novel pharmacological investigations. This document details a robust and reproducible synthesis protocol, explains the mechanistic rationale behind the procedural choices, and outlines a multi-technique analytical strategy for unambiguous structural verification. The methodologies are presented to ensure scientific integrity and provide researchers with the practical insights required for the successful preparation and validation of this target compound.

Introduction: The Scientific Rationale

The strategic design of novel molecular entities often involves the combination of privileged structural motifs known to confer desirable pharmacological properties. The synthesis of Di(thiophen-2-yl)methanone oxime is a prime example of this strategy, uniting two powerful components in a single, well-defined molecule.

The Thiophene Scaffold in Medicinal Chemistry

Thiophene, a five-membered, sulfur-containing heterocycle, is a fundamental building block in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The thiophene ring serves as a versatile pharmacophore, capable of engaging in various biological interactions and allowing for diverse chemical modifications to fine-tune activity and selectivity.[2] Marketed drugs such as the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine feature the thiophene core, underscoring its therapeutic importance.[2]

The Oxime Functional Group: A Versatile Pharmacophore

Oximes (R₁R₂C=NOH) represent a critical class of compounds in medicinal chemistry, serving not only as key synthetic intermediates but also as active pharmacophores in their own right.[4] They are integral to several FDA-approved drugs, including pralidoxime, an antidote for organophosphate poisoning, and various cephalosporin antibiotics where the oxime moiety enhances stability and antibacterial spectrum.[4][5] The ability of oximes to act as bioisosteres of other functional groups and their involvement in crucial biological pathways makes them a continued focus of drug discovery efforts.[4]

Di(thiophen-2-yl)methanone Oxime: A Target Molecule of Interest

The conjugation of two thiophene rings to a central oxime functional group yields Di(thiophen-2-yl)methanone oxime, a molecule that capitalizes on the benefits of both moieties. This structure presents a unique electronic and steric profile, offering potential for novel interactions with biological targets. This guide provides the foundational chemistry required for researchers to synthesize and characterize this compound, enabling its exploration in various drug development programs.

Synthesis Methodology

The preparation of Di(thiophen-2-yl)methanone oxime is achieved through a classical condensation reaction, a cornerstone of organic synthesis.

Principle of Oximation

The conversion of a ketone to a ketoxime proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[6][7] The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of Di(thiophen-2-yl)methanone.[8] This forms a tetrahedral intermediate.[8] Subsequent proton transfer and elimination of a water molecule yield the final oxime product.[9] The reaction is typically pH-sensitive and is often facilitated by a weak base to neutralize the acid released from hydroxylamine hydrochloride.[6][10]

Materials and Reagents

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine (as solvent and base)[13]

-

Ethanol

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottomed flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Standard laboratory glassware

Detailed Experimental Protocol

-

Reaction Setup: In a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve Di(thiophen-2-yl)methanone (e.g., 5.0 g, 1 equivalent) in pyridine (25 mL).

-

Addition of Reagent: To this solution, add hydroxylamine hydrochloride (e.g., 1.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.[10][14] Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting ketone.

-

Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the pyridine under reduced pressure using a rotary evaporator.[13]

-

Extraction: To the resulting residue, add ethyl acetate (50 mL) and 1 M HCl (30 mL). Transfer the mixture to a separatory funnel and shake vigorously. The acid wash serves to remove any remaining pyridine.[13]

-

Phase Separation: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), water (30 mL), and finally with brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford Di(thiophen-2-yl)methanone oxime as a crystalline solid.

Rationale for Procedural Choices

-

Pyridine: It serves a dual role. As a polar solvent, it effectively dissolves the reactants. As a base, it neutralizes the HCl generated from hydroxylamine hydrochloride, driving the equilibrium towards product formation.[13]

-

Reflux Temperature: Heating the reaction provides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction rate without degrading the reactants or product.[10]

-

Aqueous HCl Wash: This step is crucial for removing the high-boiling point solvent, pyridine, from the organic phase by converting it into its water-soluble pyridinium salt.

-

Recrystallization: This purification technique is chosen for its efficiency in removing impurities from solid products, yielding a high-purity final compound suitable for analytical characterization and biological screening.

Alternative Green Synthesis Approach

For laboratories focused on sustainable chemistry, a solvent-free approach using grindstone chemistry has been reported for oxime synthesis.[15] This method involves grinding the ketone, hydroxylamine hydrochloride, and a catalyst like bismuth(III) oxide (Bi₂O₃) in a mortar and pestle at room temperature.[15] This technique minimizes waste, eliminates the need for heating, and often results in shorter reaction times and high yields.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Di(thiophen-2-yl)methanone oxime.

Physicochemical and Spectroscopic Characterization

A multi-technique analytical approach is essential for the unambiguous confirmation of the structure and purity of the synthesized Di(thiophen-2-yl)methanone oxime.

Overview of Analytical Strategy

The characterization workflow integrates spectroscopic methods to determine the molecular structure and a physical method to assess purity. NMR spectroscopy elucidates the carbon-hydrogen framework, FT-IR identifies key functional groups, mass spectrometry confirms the molecular weight, and melting point analysis provides a purity benchmark.

Data Summary Table

| Property | Expected Value |

| Molecular Formula | C₉H₇NOS₂ |

| Molecular Weight | 209.29 g/mol |

| Appearance | Crystalline solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃) | δ ~7.0-7.8 ppm (m, 6H, thiophene H), δ ~8.5-9.5 ppm (s, 1H, N-OH, exchangeable) |

| ¹³C NMR (CDCl₃) | δ ~150-155 ppm (C=N), δ ~125-140 ppm (thiophene C) |

| FT-IR (KBr, cm⁻¹) | ~3100-3400 (br, O-H), ~1650 (C=N), ~940 (N-O), Disappearance of C=O band from starting material (~1630 cm⁻¹) |

| Mass Spec (ESI-MS) | [M+H]⁺ = 210.01, [M+Na]⁺ = 232.00 |

| Elemental Analysis | %C: 51.65, %H: 3.37, %N: 6.69, %S: 30.64 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: Dissolve ~10-20 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for analysis.

-

Expected ¹H NMR Spectrum: The spectrum is expected to be relatively simple due to the molecule's symmetry. The six protons on the two thiophene rings should appear as a complex multiplet in the aromatic region (approximately 7.0-7.8 ppm).[16][17] The most characteristic signal is the hydroxyl proton of the oxime group, which typically appears as a broad singlet at a downfield chemical shift (often >8.5 ppm) and is exchangeable with D₂O.[18][19]

-

Expected ¹³C NMR Spectrum: The spectrum should display a key signal for the imine carbon (C=N) in the range of 150-155 ppm.[20] The carbons of the two equivalent thiophene rings will appear in the aromatic region (approximately 125-140 ppm).[16]

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Protocol: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory for analysis.

-

Interpretation of Key Vibrational Frequencies: The FT-IR spectrum provides a definitive functional group fingerprint.[21]

-

O-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ is characteristic of the hydroxyl group of the oxime.[19]

-

C=N Stretch: A medium intensity peak around 1650 cm⁻¹ corresponds to the carbon-nitrogen double bond of the oxime.[19]

-

N-O Stretch: A peak in the 930-960 cm⁻¹ region is indicative of the nitrogen-oxygen single bond.

-

Confirmation of Reaction: The most critical diagnostic feature is the complete disappearance of the strong carbonyl (C=O) stretching band from the Di(thiophen-2-yl)methanone starting material (typically found around 1630 cm⁻¹).[22][23]

-

Mass Spectrometry (MS)

-

Expected Molecular Ion Peak: High-resolution mass spectrometry (HRMS) should confirm the molecular formula. In positive-ion electrospray ionization (ESI) mode, the spectrum will show the protonated molecular ion [M+H]⁺ at an m/z corresponding to C₉H₈NOS₂⁺ (calculated: 210.0078).

Elemental Analysis

-

Confirmation of Purity: This analysis provides the elemental composition of the compound. The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be within ±0.4% of the theoretical values calculated for the molecular formula C₉H₇NOS₂.

Characterization Workflow Diagram

Caption: Logical workflow for the characterization of the target compound.

Conclusion and Future Outlook

This guide has detailed a reliable and well-established method for the synthesis of Di(thiophen-2-yl)methanone oxime, grounded in fundamental principles of organic chemistry. The comprehensive characterization strategy, employing a suite of modern analytical techniques, provides a robust framework for verifying the structural integrity and purity of the final product. The successful execution of these protocols will furnish researchers with a high-quality sample of this promising heterocyclic compound. Given the rich pharmacological history of both thiophene and oxime derivatives, Di(thiophen-2-yl)methanone oxime stands as an attractive candidate for screening in various biological assays, paving the way for potential discoveries in drug development.

References

-

Beckmann Rearrangement - Master Organic Chemistry. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Oxime formation. (n.d.). Química Organica.org. Retrieved from [Link]

-

Rzepa, H. (2012, September 23). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Retrieved from [Link]

-

Oximes. (n.d.). BYJU'S. Retrieved from [Link]

-

Formation of an Oxime from a Ketone. (2015, May 25). YouTube. Retrieved from [Link]

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Figure S22. 1 H NMR (300 MHz, DMSO-d 6 ) of thiophene-2-carboxyladehyde oxime (24). (n.d.). ResearchGate. Retrieved from [Link]

-

(1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. (n.d.). MDPI. Retrieved from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). National Institutes of Health. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021, July 19). PubMed. Retrieved from [Link]

-

FDA-Approved Oximes and Their Significance in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

-

FDA-Approved Oximes and Their Significance in Medicinal Chemistry. (n.d.). Semantic Scholar. Retrieved from [Link]

-

A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. (n.d.). PubMed Central. Retrieved from [Link]

-

(3,4-Dimethoxyphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. (n.d.). Academic Research Publishing Group. Retrieved from [Link]

-

Synthesis and Characterization of Novel Oxime Derivatives. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. (n.d.). Academic Journal of Life Sciences. Retrieved from [Link]

-

Metal-Involving Synthesis and Reactions of Oximes. (n.d.). ACS Publications. Retrieved from [Link]

-

FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. (2017, January 9). Prime Scholars. Retrieved from [Link]

-

DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. (n.d.). RSC Publishing. Retrieved from [Link]

-

Thiophen-2-yl-(2,4,6-trimethylphenyl)methanone. (n.d.). PubChem. Retrieved from [Link]

-

Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.). Frontiers. Retrieved from [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal. Retrieved from [Link]

-

13 C NMR spectroscopic data of metabolite-1 and respective oxime-1 (in CDCl 3 at 150 MHz). (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers. (n.d.). Tikrit Journal of Pure Science. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] FDA-Approved Oximes and Their Significance in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]

- 6. Oxime formation [quimicaorganica.org]

- 7. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. arpgweb.com [arpgweb.com]

- 11. 704-38-1|Di(thiophen-2-yl)methanone|BLD Pharm [bldpharm.com]

- 12. 704-38-1 | Di(thiophen-2-yl)methanone - AiFChem [aifchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. journals.misuratau.edu.ly [journals.misuratau.edu.ly]

- 20. researchgate.net [researchgate.net]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. primescholars.com [primescholars.com]

- 23. iosrjournals.org [iosrjournals.org]

An In-depth Technical Guide to Di(thiophen-2-yl)methanone Oxime: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(thiophen-2-yl)methanone oxime is a fascinating, yet not extensively documented, organic compound that stands at the intersection of two important chemical classes: thiophenes and oximes. The thiophene ring is a key structural motif in a multitude of pharmaceuticals and organic materials, valued for its unique electronic properties and diverse biological activities.[1][2] Oximes, characterized by the R¹R²C=NOH functional group, are not only crucial intermediates in organic synthesis but also exhibit a wide range of pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities.[2][3] This guide aims to provide a comprehensive technical overview of Di(thiophen-2-yl)methanone oxime, synthesizing available data on its precursor and analogous compounds to predict its chemical and physical properties, detail its synthesis, and explore its potential applications in research and drug development. While direct experimental data for this specific molecule is limited, this guide will provide a robust, scientifically-grounded framework for its study and utilization.

Chemical and Physical Properties

The properties of Di(thiophen-2-yl)methanone oxime can be inferred from its constituent parts and related known compounds. A summary of its predicted and known precursor properties is presented below.

| Property | Value/Prediction | Source |

| Molecular Formula | C₉H₇NOS₂ | [4] |

| Molecular Weight | 211.29 g/mol | [4] |

| Appearance | Predicted to be a solid at room temperature. | [5] |

| Melting Point | Not reported. The precursor, Di(thiophen-2-yl)methanone, has a melting point of 89 °C. | [6] |

| Solubility | Predicted to be poorly soluble in water, but soluble in organic solvents like ethanol, methanol, and dichloromethane. | [3] |

Spectroscopic Data (Predicted)

The structural elucidation of Di(thiophen-2-yl)methanone oxime would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are anticipated:

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the thiophene rings and the oxime hydroxyl group. The chemical shifts of the thiophene protons will likely be in the aromatic region (δ 7.0-8.0 ppm). The hydroxyl proton of the oxime group is expected to appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. The presence of E and Z isomers could lead to two sets of signals for the thiophene protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carbon atoms of the two thiophene rings and the C=N carbon of the oxime. The C=N carbon typically appears in the range of δ 150-160 ppm.[7]

Infrared (IR) Spectroscopy: The IR spectrum is expected to display characteristic absorption bands for the O-H stretching of the oxime group (a broad band around 3100-3600 cm⁻¹) and the C=N stretching vibration (around 1640-1680 cm⁻¹).[1]

Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) at m/z 211. The fragmentation pattern is likely to involve cleavage of the N-O bond and fragmentation of the thiophene rings.[8]

Synthesis of Di(thiophen-2-yl)methanone Oxime

The synthesis of Di(thiophen-2-yl)methanone oxime can be readily achieved through the condensation of its corresponding ketone, Di(thiophen-2-yl)methanone, with hydroxylamine.[2] This is a standard and well-established method for the preparation of ketoximes.

Experimental Protocol:

Materials:

-

Di(thiophen-2-yl)methanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or other suitable base

-

Ethanol

-

Water

Procedure:

-

Dissolution of Ketone: Dissolve Di(thiophen-2-yl)methanone (1 equivalent) in ethanol in a round-bottom flask.

-

Preparation of Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (1.5-2.0 equivalents) and sodium acetate (2.0-2.5 equivalents) in a minimal amount of warm water. The base is necessary to liberate the free hydroxylamine from its hydrochloride salt.

-

Reaction: Add the hydroxylamine solution to the solution of the ketone. The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The product can often be precipitated by pouring the reaction mixture into cold water. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then separated, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the pure Di(thiophen-2-yl)methanone oxime.

Causality Behind Experimental Choices:

-

The use of an excess of hydroxylamine and base ensures the complete conversion of the ketone to the oxime.

-

Ethanol is a common solvent for this reaction as it can dissolve both the organic ketone and the aqueous solution of the hydroxylamine salt to some extent, facilitating the reaction.

-

Heating the reaction mixture increases the rate of the condensation reaction.

Molecular Structure and Isomerism

Di(thiophen-2-yl)methanone oxime can exist as two geometric isomers, the E and Z isomers, due to the restricted rotation around the C=N double bond. The relative stability of these isomers would depend on the steric and electronic interactions between the thiophene rings and the hydroxyl group.

The specific isomer formed during the synthesis can be influenced by the reaction conditions. The characterization of the specific isomer would require advanced techniques such as 2D NMR spectroscopy (NOESY) or X-ray crystallography.

Potential Applications in Drug Development

Given the pharmacological importance of both thiophene and oxime moieties, Di(thiophen-2-yl)methanone oxime represents a promising scaffold for the development of new therapeutic agents.

-

Antimicrobial Agents: Thiophene derivatives are known to possess a broad spectrum of antimicrobial activity.[1] The incorporation of an oxime group could enhance this activity or introduce new mechanisms of action.

-

Anti-inflammatory Agents: Certain oxime derivatives have shown potent anti-inflammatory properties.[3] Di(thiophen-2-yl)methanone oxime could be investigated for its potential to modulate inflammatory pathways.

-

Enzyme Inhibitors: The structural features of this molecule make it a candidate for screening as an inhibitor of various enzymes implicated in disease.

Conclusion

Di(thiophen-2-yl)methanone oxime is a molecule of significant interest at the crossroads of thiophene and oxime chemistry. While specific experimental data is not yet widely available, this guide provides a comprehensive framework for its synthesis, characterization, and exploration of its potential applications. By leveraging the known chemistry of its precursor and related analogs, researchers can confidently approach the study of this promising compound. Further investigation into its chemical, physical, and biological properties is warranted and could lead to the discovery of novel materials and therapeutic agents.

References

Sources

- 1. primescholars.com [primescholars.com]

- 2. arpgweb.com [arpgweb.com]

- 3. op.niscpr.res.in [op.niscpr.res.in]

- 4. Di(thiophen-2-yl)methanone oxime | C9H7NOS2 | CID 2775140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (Z)-Thiophen-2-yl(p-tolyl)methanone oxime | Sigma-Aldrich [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

Di(thiophen-2-yl)methanone oxime structural elucidation and analysis

An In-depth Technical Guide to the Structural Elucidation and Analysis of Di(thiophen-2-yl)methanone Oxime

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically detailed exploration of the structural elucidation and analysis of di(thiophen-2-yl)methanone oxime. Moving beyond a simple recitation of methods, this document delves into the strategic reasoning behind experimental choices, offering field-proven insights to ensure robust and reliable characterization of this and similar heterocyclic compounds. The protocols and analytical frameworks presented herein are designed to be self-validating, fostering a rigorous approach to chemical analysis that is essential in modern research and development, particularly within the pharmaceutical landscape.

Strategic Importance and Synthesis Overview

Di(thiophen-2-yl)methanone oxime belongs to a class of compounds containing the versatile oxime functional group and the biologically significant thiophene ring. Thiophene derivatives are prevalent in many approved drugs due to their ability to act as bioisosteres of phenyl rings, often improving metabolic stability and pharmacokinetic profiles. The oxime moiety itself is a key pharmacophore in various bioactive molecules and serves as a crucial synthetic intermediate. Therefore, unambiguous structural confirmation of this molecule is a prerequisite for its use in drug design, synthesis, and biological screening.

The synthesis of di(thiophen-2-yl)methanone oxime is typically achieved through a classical condensation reaction between di(thiophen-2-yl)methanone and hydroxylamine hydrochloride. The reaction is generally carried out in the presence of a base, such as sodium hydroxide or pyridine, to neutralize the HCl salt and deprotonate the hydroxylamine, thereby activating it as a nucleophile.

Experimental Protocol: Synthesis of Di(thiophen-2-yl)methanone Oxime

-

Reagent Preparation : Dissolve di(thiophen-2-yl)methanone in ethanol within a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Addition of Hydroxylamine : In a separate vessel, prepare an aqueous solution of hydroxylamine hydrochloride and a suitable base (e.g., sodium hydroxide).

-

Reaction Initiation : Add the hydroxylamine solution dropwise to the stirred solution of the ketone at room temperature.

-

Reflux : Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation : After completion, cool the mixture to room temperature and pour it into cold water to precipitate the crude product.

-

Purification : Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the purified oxime.

The underlying mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone, followed by dehydration to form the C=N double bond of the oxime. The geometry of the resulting oxime (E or Z isomer) is a critical aspect of its structure.

The Multi-technique Approach to Structural Elucidation

A singular analytical technique is insufficient for the complete and unambiguous structural determination of di(thiophen-2-yl)methanone oxime. A synergistic, multi-technique approach is essential, where each method provides a unique piece of the structural puzzle. This integrated workflow ensures the highest level of confidence in the final assigned structure.

Caption: Integrated workflow for the synthesis and structural elucidation of di(thiophen-2-yl)methanone oxime.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

The first step in the analysis of a newly synthesized compound is to confirm its molecular weight and deduce its molecular formula. High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is the gold standard for this purpose.

Experimental Protocol: HRMS Analysis

-

Sample Preparation : Prepare a dilute solution of the purified oxime (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Calibration : Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Infusion : Infuse the sample solution into the ion source at a constant flow rate.

-

Data Acquisition : Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range (e.g., 100-500). The protonated molecule [M+H]⁺ is typically the ion of interest.

-

Data Analysis : Determine the accurate mass of the most abundant ion and use the instrument's software to generate a list of possible elemental compositions. The calculated formula should be consistent with the expected structure (C₉H₇NOS₂).

Data Interpretation:

The expected monoisotopic mass of C₉H₇NOS₂ is 209.0020 Da. The HRMS experiment should yield a measured mass for the [M+H]⁺ ion that is very close to 210.0093 Da. A mass error of less than 5 ppm provides strong evidence for the proposed molecular formula.

Table 1: Expected HRMS Data

| Species | Formula | Calculated Mass (Da) | Expected Observed m/z |

|---|---|---|---|

| Neutral Molecule [M] | C₉H₇NOS₂ | 209.0020 | N/A |

| Protonated Molecule [M+H]⁺ | C₉H₈NOS₂⁺ | 210.0093 | ~210.0093 |

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The conversion of the ketone starting material to the oxime product is accompanied by distinct changes in the infrared spectrum.

Experimental Protocol: FTIR Analysis

-

Sample Preparation : The analysis can be performed on a small amount of the solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method.

-

Background Scan : Record a background spectrum of the empty ATR crystal.

-

Sample Scan : Place the solid sample on the ATR crystal and record the sample spectrum.

-

Data Processing : The instrument software automatically subtracts the background and displays the absorbance or transmittance spectrum.

Data Interpretation:

The key spectral changes confirming the conversion of the ketone to the oxime are:

-

Disappearance of the strong carbonyl (C=O) stretching vibration from the starting ketone, typically found around 1630-1680 cm⁻¹.

-

Appearance of a C=N stretching vibration for the oxime, usually in the 1640-1690 cm⁻¹ region. This peak can sometimes overlap with aromatic C=C stretching.

-

Appearance of a broad O-H stretching vibration from the oxime hydroxyl group, typically in the 3100-3500 cm⁻¹ range.

Table 2: Key FTIR Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Status in Product |

|---|---|---|---|

| O-H (Oxime) | Stretch, broad | 3100 - 3500 | Present |

| C-H (Thiophene) | Stretch | ~3100 | Present |

| C=N (Oxime) | Stretch | 1640 - 1690 | Present |

| C=C (Thiophene) | Stretch | 1500 - 1600 | Present |

| C=O (Ketone) | Stretch | 1630 - 1680 | Absent |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and stereochemistry of an organic molecule in solution. Both ¹H and ¹³C NMR are required for a complete assignment.

Experimental Protocol: NMR Analysis

-

Sample Preparation : Dissolve 5-10 mg of the purified oxime in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

-

¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a longer acquisition time than ¹H NMR.

-

2D NMR (Optional but Recommended) : For unambiguous assignments, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

Data Interpretation:

-

¹H NMR : The spectrum should show distinct signals for the protons on the two thiophene rings. Due to the asymmetry introduced by the oxime group, the two thiophene rings are not chemically equivalent, potentially leading to more complex splitting patterns than in the starting ketone. The hydroxyl proton of the oxime (N-OH) often appears as a broad singlet, and its chemical shift can be highly dependent on solvent and concentration.

-

¹³C NMR : The spectrum will show the expected number of carbon signals. The most downfield signal will correspond to the C=N carbon of the oxime. The remaining signals will be in the aromatic region, corresponding to the carbons of the two thiophene rings. The non-equivalence of the rings should also be apparent in the ¹³C spectrum.

Table 3: Predicted NMR Chemical Shifts (in CDCl₃)

| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| Thiophene Protons | 7.0 - 7.8 | 125 - 140 | Complex multiplets due to coupling and non-equivalence. |

| Oxime Carbon (C=N) | N/A | ~150 - 160 | Characteristic downfield shift. |

| Hydroxyl Proton (OH) | 8.0 - 10.0 | N/A | Broad singlet, exchangeable with D₂O. |

Single-Crystal X-ray Diffraction: The Definitive Structure

While the combination of MS, FTIR, and NMR provides overwhelming evidence for the structure, only single-crystal X-ray diffraction can provide the absolute, unambiguous three-dimensional structure of the molecule in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, bond angles, and the stereochemistry (E/Z isomerism) about the C=N double bond.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth : Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting : Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.

-

Data Collection : Irradiate the crystal with monochromatic X-rays and collect the diffraction data as the crystal is rotated.

-

Structure Solution and Refinement : Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

Data Interpretation:

The output of a successful X-ray diffraction experiment is a detailed crystallographic information file (CIF) that contains the precise coordinates of every atom in the unit cell. This data confirms the connectivity established by NMR and definitively assigns the stereochemistry of the oxime. For instance, it will show which of the two thiophene rings is syn or anti to the hydroxyl group.

Caption: 2D representation of the molecular structure of di(thiophen-2-yl)methanone oxime.

Conclusion: A Self-Validating Analytical Framework

The structural elucidation of di(thiophen-2-yl)methanone oxime serves as a model for the rigorous characterization of novel chemical entities. By integrating data from mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction, a self-validating framework is established. Each technique corroborates the others, leading to a structural assignment of the highest possible confidence. This meticulous approach is indispensable in research and drug development, where an absolute understanding of a molecule's structure is the foundation upon which all subsequent biological and medicinal chemistry efforts are built.

References

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Clegg, W., Blake, A.J., Gould, R.O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]

-

Joule, J.A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

Biological activity of novel thiophene-based oximes

An In-Depth Technical Guide to the Biological Activity of Novel Thiophene-Based Oximes

Introduction: A Synthesis of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. This guide delves into the burgeoning field of novel thiophene-based oximes, a class of compounds emerging from the fusion of two "privileged" chemical moieties: the thiophene ring and the oxime functional group.

The thiophene ring, a five-membered sulfur-containing heterocycle, is a pivotal scaffold in a multitude of FDA-approved drugs and biologically active molecules.[1][2][3][4][5] Its structural similarity to the phenyl ring allows it to act as a bioisostere, while its unique electronic properties and the presence of the sulfur atom can enhance drug-receptor interactions, improve metabolic stability, and fine-tune physicochemical properties.[5] Thiophene derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][6][7][8]

Complementing the thiophene core is the oxime functional group (C=N-OH). Far from being a simple linker, the oxime moiety is a highly functional component that profoundly influences a molecule's biological profile.[9][10] It possesses both hydrogen bond donor (OH) and acceptor (N, O) capabilities, allowing for distinct and often stronger interactions with biological targets compared to a corresponding carbonyl group.[11] The polarity and geometry of the oxime group can be critical for receptor binding and can introduce new mechanisms of action, such as kinase inhibition and nitric oxide generation.[11]

The conjugation of these two scaffolds creates a synergistic platform for developing novel therapeutic agents with enhanced potency, selectivity, and diverse mechanisms of action. This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of these promising compounds, grounded in field-proven experimental insights for researchers and drug development professionals.

General Synthesis of Thiophene-Based Oximes

The creation of thiophene-based oximes is typically a straightforward and efficient chemical process. The most common and classical method involves the condensation reaction between a thiophene-containing ketone or aldehyde and hydroxylamine (NH₂OH) or its hydrochloride salt. The reaction is generally performed in the presence of a base, such as sodium acetate or pyridine, to neutralize the acid formed and drive the reaction to completion.[9] This modularity allows for the synthesis of a diverse library of compounds by varying the substituents on the initial thiophene carbonyl compound.

Caption: General workflow for the synthesis of thiophene-based oximes.

Experimental Protocol: Synthesis of a Representative Thiophene-Based Oxime

This protocol describes a general procedure for synthesizing an oxime from a thiophene ketone precursor.

Objective: To synthesize a thiophene-based oxime via condensation.

Materials:

-

Thiophene-containing ketone (1.0 eq)

-

Hydroxylamine hydrochloride (1.5 eq)

-

Sodium acetate (2.0 eq)

-

Ethanol (as solvent)

-

Distilled water

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reagent Dissolution: In a round-bottom flask, dissolve the thiophene-containing ketone (1.0 eq) in a suitable volume of ethanol. Stir the mixture until the ketone is fully dissolved.

-

Causality: Ethanol is a common solvent that effectively dissolves both the organic ketone precursor and the hydroxylamine salt, facilitating a homogeneous reaction environment.

-

-

Addition of Oximation Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.5 eq) followed by sodium acetate (2.0 eq).

-

Causality: Hydroxylamine hydrochloride is the source of the nucleophilic hydroxylamine. Sodium acetate acts as a base to deprotonate the hydroxylammonium ion, releasing the free hydroxylamine needed to attack the carbonyl carbon. An excess is used to ensure the reaction proceeds to completion.

-

-

Reaction Reflux: Attach a condenser to the flask and heat the mixture to reflux (typically 70-80°C for ethanol) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Heating increases the reaction rate between the ketone and hydroxylamine. Refluxing prevents the loss of solvent during the heating process.

-

-

Product Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of cold distilled water.

-

Causality: The oxime product is typically less soluble in water than in ethanol. Pouring the reaction mixture into water causes the product to precipitate out of the solution as a solid.

-

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

Causality: Filtration separates the solid product from the liquid reaction medium. Recrystallization is a purification technique that removes impurities by leveraging differences in solubility, resulting in a highly pure crystalline product.

-

-

Characterization: Dry the purified product and characterize it using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.

The Spectrum of Biological Activities

The true value of thiophene-based oximes lies in their diverse and potent biological activities. The interplay between the thiophene core and the oxime functionality gives rise to molecules with significant potential in oncology, inflammation, and infectious diseases.

Anticancer Activity

Thiophene derivatives are extensively explored as anticancer agents due to their ability to interact with a wide range of cancer-specific protein targets.[1][3] The introduction of an oxime group can significantly enhance this activity, often by targeting key signaling pathways involved in tumorigenesis.[11]

Mechanisms of Action:

-

Kinase Inhibition: Many oximes function as potent kinase inhibitors.[11] Indirubin oximes, for example, bind to the ATP-binding site of kinases crucial for cancer progression, such as Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase 3β (GSK-3β), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11] Thiophene-based oximes can adopt similar binding modes, disrupting cell cycle regulation and angiogenesis.

-

Apoptosis Induction: Certain thiophene derivatives can induce apoptosis (programmed cell death) in cancer cells.[2] Mechanistic studies have shown that some oxime-containing compounds can trigger cell cycle arrest and activate caspases, leading to cell death.[12]

-

Tubulin Polymerization Inhibition: Disruption of the microtubule network is a validated anticancer strategy. Some novel chalcone-based oximes containing a 2-phenyl thiophene moiety have shown potent activity against tubulin polymerization.[13]

Caption: Key anticancer mechanisms of thiophene-based oximes.

Quantitative Data on Anticancer Activity:

Studies have demonstrated that the antiproliferative activity of these compounds can be potent, with IC₅₀ values in the low micromolar or even nanomolar range.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Phenyl Thiophene Oxime (11g) | A-375 (Melanoma) | 0.87 | [13] |

| 2-Phenyl Thiophene Oxime (11g) | MCF-7 (Breast) | 0.28 | [13] |

| 2-Phenyl Thiophene Oxime (11g) | HT-29 (Colon) | 2.43 | [13] |

| 4-Methyl-2-Phenyl Thiophene Oxime (11e) | A-549 (Lung) | 1.18 | [13] |

| Benzothiophene Oxime Ether (27) | HeLa (Cervical) | 28 µg/mL | [14] |

Anti-inflammatory Activity

Thiophene is a core component of several commercial anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, primarily due to its role in inhibiting cyclooxygenase (COX) enzymes.[6][15] The addition of an oxime group can modulate this activity and introduce new mechanisms for controlling inflammation.

Mechanisms of Action:

-

COX/LOX Inhibition: The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX-1 and COX-2 enzymes, which are critical for the production of pro-inflammatory prostaglandins.[16] Thiophene-based compounds are known inhibitors of both COX and lipoxygenase (LOX) pathways.[6][15][16]

-

Kinase Inhibition: Inflammation is regulated by various kinase signaling pathways. Oximes have been shown to inhibit kinases like Janus tyrosine kinases (JAKs), which are targets for modern anti-inflammatory therapies used in conditions like rheumatoid arthritis.[11]

-

Cytokine Modulation: Some thiophene derivatives can reduce the expression of pro-inflammatory genes and cytokines, such as TNF-α, IL-1β, and IL-6, thereby dampening the inflammatory response at the genetic level.[16]

Caption: Inhibition of inflammatory pathways by thiophene-based oximes.

A study on novel tetra-substituted thiophenes found that several oxime ester derivatives showed good anti-inflammatory activity in the carrageenin-induced rat paw edema model.[17] Interestingly, the same study noted that while the compounds were weak to moderate free radical scavengers, there was no direct correlation between this activity and their anti-inflammatory potency, suggesting a more specific mechanism like enzyme inhibition is at play.[17]

Antimicrobial Activity

The increasing threat of antimicrobial resistance necessitates the development of new classes of therapeutic agents. Thiophene-based structures have long been recognized for their antimicrobial potential.[8][18][19] The incorporation of an oxime moiety can enhance this activity, leading to compounds effective against a range of pathogens.

Spectrum of Activity:

-

Antibacterial: Thiophene-based oximes have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[20][21]

-

Antifungal: Significant activity has also been reported against fungal pathogens, most notably Candida albicans.[20][22]

For instance, a series of thiophene-based heterocycles derived from thiophene-2-carbohydrazide were synthesized and evaluated for their antimicrobial properties, demonstrating the platform's utility.[21][23]

Structure-Activity Relationship (SAR) Insights

Understanding how specific structural features influence biological activity is critical for optimizing lead compounds. For thiophene-based oximes, several key SAR trends have emerged.

-

Substituents on the Thiophene Ring: The nature and position of substituents dramatically impact activity.[1][2] For anticancer agents, adding a phenyl group at the 2-position of the thiophene ring and a bromo group at the 5-position was found to significantly enhance antiproliferative activity.[13]

-

Configuration of the Oxime Group: The stereochemistry of the oxime can be crucial. For certain anticancer thiophene chalcones, the Z configuration of the oxime group was essential for higher activity compared to the corresponding ketone.[13]

-

Nature of the Oxime Ester: In the context of anti-inflammatory activity, aliphatic oxime esters attached to the thiophene core via a ketone bridge showed higher potency than their aromatic oxime counterparts.[11][17] This suggests that the flexibility and electronic properties of the aliphatic chain are important for target interaction.[17]

Caption: Workflow for the MTT cell viability assay.

Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

Objective: To evaluate the acute anti-inflammatory activity of a thiophene-based oxime in a widely accepted animal model. [17] Principle: Carrageenan is a phlogistic agent that, when injected into the sub-plantar region of a rat's paw, induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.

Procedure:

-

Animal Acclimatization: Use adult Wistar rats (150-200g). Acclimatize the animals for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

-

Grouping and Administration: Divide the animals into groups (n=6 per group):

-

Group I (Control): Receives the vehicle (e.g., 1% Tween 80 in saline).

-

Group II (Standard): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).

-

Group III, IV, etc. (Test): Receive the thiophene-based oxime compound at different doses (e.g., 25, 50, 100 mg/kg, p.o.).

-

Causality: A standard drug is used as a positive control to validate the assay, while the vehicle control accounts for any effects of the administration solvent itself.

-

-

Initial Paw Volume Measurement: One hour after administering the drugs, measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Inflammation: Inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar tissue of the right hind paw.

-

Causality: Carrageenan triggers the release of inflammatory mediators like histamine, serotonin, bradykinin, and prostaglandins, leading to increased vascular permeability and edema.

-

-

Paw Volume Measurement Post-Induction: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:

-

% Inhibition = [ (V_c - V_t) / V_c ] * 100

-

Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

-

Analyze the data for statistical significance using an appropriate test (e.g., ANOVA).

-

Conclusion and Future Directions

The convergence of the thiophene scaffold and the oxime functional group has created a powerful platform for the discovery of novel therapeutic agents. Thiophene-based oximes have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. Their modular synthesis allows for extensive chemical exploration, and emerging structure-activity relationship data provide a clear roadmap for rational drug design.

The future of this promising class of compounds lies in:

-

Lead Optimization: Systematically modifying the most potent hits to improve their efficacy, selectivity, and pharmacokinetic profiles (ADME properties).

-

Mechanism Deconvolution: Moving beyond primary screening to conduct in-depth mechanistic studies to fully elucidate how these compounds interact with their biological targets at a molecular level.

-

In Vivo Validation: Progressing the most promising candidates from in vitro and simple in vivo models to more complex, disease-relevant animal models to assess their true therapeutic potential and safety profiles.

As researchers continue to explore the vast chemical space of thiophene-based oximes, it is highly probable that these efforts will yield next-generation drug candidates for treating some of the most challenging human diseases.

References

-

Wojtyra, M., Zimecki, M., & Kaczmarek, Ł. (2021). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Molecules, 26(11), 3366. [Link]

-

Kallur, G., Achaiah, G., & Rao, A. (2004). Design, synthesis, and SAR studies of some 5-aliphatic oximino esters of thiophene as potential anti-inflammatory leads. Biochemical and Biophysical Research Communications, 318(2), 521-527. [Link]

-

Kharitonov, Y. Y., & Ayupova, E. S. (2001). Furan and Thiophene Oximes: Synthesis, Reactions, and Biological Activity. (Review). Chemistry of Heterocyclic Compounds, 37(2), 141-167. [Link]

-

Pathania, A. S., & Chawla, P. A. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 104, 104230. [Link]

-

Ahmad, I., et al. (2022). A Review on Anticancer Activities of Thiophene and Its Analogs. Current Organic Chemistry, 26(1), 2-25. [Link]

-

Alsawaleha, S. K., et al. (2025). Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. Medicinal Chemistry Research, 34(2), 392-405. [Link]

-

Tre-Hardy, M., et al. (1998). Chemical and Biological Oxidation of Thiophene: Preparation and Complete Characterization of Thiophene S-Oxide Dimers and Evidence for Thiophene S-Oxide as an Intermediate in Thiophene Metabolism in Vivo and in Vitro. Journal of the American Chemical Society, 120(17), 4167-4175. [Link]

-

Kozłowska, J., et al. (2018). The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents. Molecules, 23(11), 2873. [Link]

-

Gouda, M. A., et al. (2014). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 19(11), 17534-17549. [Link]

-

Pathania, A. S., & Chawla, P. A. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. ResearchGate. [Link]

-

Ahmad, I., et al. (2022). A Review on Anticancer Activities of Thiophene and Its Analogs. Oudce. [Link]

-

de Farias, T. C., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]

-

Abd Ellattif, A. S., et al. (2024). Preparation of Oxime Derivatives and Studying the Biological Activity. Journal of Science in Medicine and Life, 2(9). [Link]

-

Al-Warhi, T., et al. (2022). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. [Link]

-

Singh, A., et al. (2024). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Current Medicinal Chemistry. [Link]

-

de Farias, T. C., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. [Link]

-

Al-Ostoot, F. H., et al. (2023). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. Molecules, 28(19), 6940. [Link]

-

Singh, A., et al. (2024). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Bentham Science. [Link]

-

Karasova, J. Z., et al. (2022). In Vitro Evaluation of Oxidative Stress Induced by Oxime Reactivators of Acetylcholinesterase in HepG2 Cells. International Journal of Molecular Sciences, 23(19), 11849. [Link]

-

Al-Abdullah, E. S., et al. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2309405. [Link]

-

Kuca, K., et al. (2015). Oximes: Inhibitors of Human Recombinant Acetylcholinesterase. A Structure-Activity Relationship (SAR) Study. Molecules, 20(11), 19696-19705. [Link]

-

Al-Omar, M. A. (2010). Synthesis, reactions and biological evaluation of some novel thienothiophene derivatives. Molecules, 15(7), 4759-4770. [Link]

-

Kumar, A., et al. (2016). Antimicrobial potential of synthetic thiophenes. ResearchGate. [Link]

-

Khan, S. J., et al. (2025). Thiophene‐containing compounds with antimicrobial activity. ResearchGate. [Link]

-

Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(6), 1546-1574. [Link]

-

Roman, G. (2022). Thiophene-containing compounds with antimicrobial activity. Archiv der Pharmazie, 355(6), e2100462. [Link]

-

Al-Abdullah, E. S., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2309405. [Link]

-

Fernandes, C., et al. (2022). The Structural Diversity and Biological Activity of Steroid Oximes. Antibiotics, 11(11), 1629. [Link]

-

Lorke, D. E., & Petroianu, G. A. (2021). Experimental and Established Oximes as Pretreatment before Acute Exposure to Azinphos-Methyl. Toxics, 9(3), 64. [Link]

-

de Farias, T. C., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]

-

Sharma, V., & Kumar, P. (2014). Recent advance in synthesis and biological activity of oxime derivatives. ResearchGate. [Link]

-

Kumar, R., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews, 26(3), 687-701. [Link]

-

Bukhari, S. N. A., et al. (2022). Synthesis and evaluation of new chalcones and oximes as anticancer agents. RSC Advances, 12(18), 11239-11255. [Link]

-

Aydoğan, F., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-12. [Link]

Sources

- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Review on Anticancer Activities of Thiophene and Its Analogs [ouci.dntb.gov.ua]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and evaluation of new chalcones and oximes as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01198K [pubs.rsc.org]

- 14. The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and SAR studies of some 5-aliphatic oximino esters of thiophene as potential anti-inflammatory leads: comparative biological activity profile of aliphatic oximes vs aromatic oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. tandfonline.com [tandfonline.com]

A Technical Guide to the Synthesis and Exploration of Di(thiophen-2-yl)methanone Oxime Derivatives

Foreword: The Strategic Convergence of Thiophene and Oxime Moieties

In the landscape of medicinal chemistry, certain molecular scaffolds consistently demonstrate exceptional versatility and pharmacological promise. The thiophene ring, a five-membered sulfur-containing heterocycle, is one such "privileged pharmacophore".[1][2] Its presence in numerous FDA-approved drugs, ranging from anti-inflammatory agents like Suprofen to antipsychotics like Olanzapine, underscores its importance in modern therapeutics.[1][2][3] Thiophene derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5][6][7]

This guide focuses on the synthesis and potential applications of a specific class of thiophene compounds: Di(thiophen-2-yl)methanone oxime derivatives . The strategic incorporation of an oxime functional group (C=N-OH) is a well-established approach in drug design. Oximes are not merely synthetic intermediates; they are bioactive entities in their own right, known to possess potent antioxidant, antimicrobial, and anticancer activities.[8][9] The convergence of the robust thiophene scaffold with the versatile oxime functional group presents a compelling strategy for the discovery of novel therapeutic agents.

This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying chemical principles, the rationale behind experimental choices, and the potential biological significance of this promising class of molecules.

Part 1: The Synthetic Pathway: From Ketone to Oxime

The synthesis of Di(thiophen-2-yl)methanone oxime is a logical, two-step process. The foundational step is the formation of the precursor ketone, Di(thiophen-2-yl)methanone, which is then converted to the target oxime through a classical condensation reaction.

Precursor Synthesis: Di(thiophen-2-yl)methanone

The most common and efficient method for synthesizing the diaryl ketone precursor is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an acyl group onto the thiophene ring. Typically, thiophene is treated with 2-thenoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄).

The Causality Behind the Choice: The thiophene ring is electron-rich, making it susceptible to electrophilic attack. The Lewis acid catalyst activates the 2-thenoyl chloride by coordinating with the carbonyl oxygen, which polarizes the carbon-chlorine bond and generates a highly electrophilic acylium ion. This powerful electrophile then attacks the electron-rich C5 position of the second thiophene ring, leading to the formation of the desired ketone.

Oximation: The Core Transformation

The conversion of Di(thiophen-2-yl)methanone to its corresponding oxime is achieved via a condensation reaction with hydroxylamine.[8] This is a robust and high-yielding reaction, fundamental to the synthesis of this class of derivatives.

Mechanism of Oximation:

-

Nucleophile Activation: The reaction is typically carried out in the presence of a base (e.g., potassium hydroxide, sodium acetate).[10] Hydroxylamine is often supplied as its hydrochloride salt (NH₂OH·HCl). The base deprotonates the hydroxylammonium ion, liberating the free hydroxylamine (NH₂OH), which acts as the primary nucleophile.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral intermediate known as a carbinolamine.

-

Proton Transfer & Dehydration: A series of proton transfers occurs, followed by the elimination of a water molecule. This dehydration step is the driving force of the reaction and results in the formation of the stable carbon-nitrogen double bond (C=N) characteristic of the oxime.

The overall workflow for this synthesis is a streamlined and efficient process, as illustrated below.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cognizancejournal.com [cognizancejournal.com]

- 7. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 8. op.niscpr.res.in [op.niscpr.res.in]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. arpgweb.com [arpgweb.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Di(thiophen-2-yl)methanone Oxime

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Di(thiophen-2-yl)methanone oxime, a compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural elucidation and verification of this molecule. By integrating theoretical principles with practical, field-proven insights, this guide establishes a self-validating framework for the spectroscopic analysis of heteroaromatic oximes, ensuring both technical accuracy and authoritative grounding.

Introduction

Di(thiophen-2-yl)methanone oxime belongs to the ketoxime class of organic compounds, characterized by the C=N-OH functional group. The presence of two thiophene rings, which are prominent heterocyclic scaffolds in pharmaceuticals, imparts unique electronic and structural properties to the molecule. Accurate structural confirmation is the bedrock of all subsequent chemical and biological investigations. Advanced spectroscopic techniques—NMR, IR, and MS—serve as the cornerstones of this characterization, each providing a unique and complementary piece of the structural puzzle.[1] This guide explains the causality behind experimental choices and provides a logical workflow for integrating multi-technique data to achieve unambiguous structural confirmation.

Molecular Structure and Synthesis

The first step in any analytical endeavor is a clear understanding of the target molecule's structure and its synthesis, which informs potential isomeric forms and impurities.

Chemical Structure

Di(thiophen-2-yl)methanone oxime possesses a central oxime functional group flanked by two thiophene rings attached at their 2-positions. The molecule is symmetric, which significantly simplifies its expected NMR spectra.

Caption: Molecular Structure of Di(thiophen-2-yl)methanone Oxime.

Synthesis Workflow

The synthesis is a standard condensation reaction. The precursor, Di(thiophen-2-yl)methanone, is commercially available.[2] The oxime is readily formed by reacting the ketone with hydroxylamine, typically using hydroxylamine hydrochloride and a base like pyridine or potassium hydroxide in an alcoholic solvent.[3]

Caption: General synthesis workflow for Di(thiophen-2-yl)methanone oxime.

Spectroscopic Analysis

The core of structural elucidation lies in the synergistic interpretation of data from multiple spectroscopic techniques.[4][5]

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the number, electronic environment, and connectivity of hydrogen atoms in a molecule.

Experimental Protocol: A standard ¹H NMR spectrum is acquired by dissolving ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). The spectrum is typically recorded on a 300 MHz or higher field spectrometer, acquiring 16-32 scans to ensure a good signal-to-noise ratio.

Data Interpretation and Assignment: Due to the molecule's symmetry, the two thiophene rings are chemically equivalent, simplifying the spectrum. We anticipate signals for three distinct aromatic protons on each ring and one hydroxyl proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Authoritative Comparison |

| 10.0 - 12.0 | broad singlet (br s) | 1H | N-H O | The oxime hydroxyl proton is acidic and often broad. Its chemical shift is highly dependent on solvent and concentration. Data for thiophene-2-carboxyladehyde oxime in DMSO-d₆ shows this proton at ~11.5 ppm.[6] |

| ~7.6 - 7.8 | doublet of doublets (dd) | 2H | H-5 | Protons at the 5-position (adjacent to the sulfur atom) of 2-substituted thiophenes are typically the most downfield.[7][8] |

| ~7.4 - 7.6 | doublet of doublets (dd) | 2H | H-3 | The H-3 proton is adjacent to the carbon bearing the oxime group, leading to a downfield shift. Data for similar structures like 2-(2-thienyl)pyridine show comparable shifts.[9] |

| ~7.1 - 7.2 | triplet (t) or (dd) | 2H | H-4 | The H-4 proton is coupled to both H-3 and H-5, typically appearing as a triplet or a dd, and is generally the most upfield of the thiophene ring protons.[7] |

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the carbon framework of a molecule.

Experimental Protocol: A standard ¹³C NMR spectrum is acquired using the same sample prepared for ¹H NMR. Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is required.[10] The spectrum is typically proton-decoupled, resulting in singlets for each unique carbon atom.

Data Interpretation and Assignment: The molecule's symmetry predicts five unique carbon signals: one for the oxime carbon and four for the carbons of the equivalent thiophene rings.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Authoritative Comparison |

| ~150 - 155 | C =NOH | The sp²-hybridized carbon of the oxime group is significantly deshielded and appears in this characteristic downfield region.[11] Data for (E)-1-(thiophen-2-yl)ethan-1-one O-benzyl oxime shows the C=N carbon at 151.0 ppm.[12] |

| ~138 - 142 | C-2 | The ipso-carbon of the thiophene ring, directly attached to the oxime group, is expected to be downfield.[10] |

| ~128 - 130 | C-5 | The chemical shift of C-5 in 2-substituted thiophenes is typically in this range.[13] |

| ~127 - 129 | C-3 | The chemical shift of C-3 in 2-substituted thiophenes.[14] |

| ~126 - 128 | C-4 | The chemical shift of C-4 in 2-substituted thiophenes is generally the most upfield of the ring carbons.[13][14] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.[15]

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, this is commonly done using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.[15]

Data Interpretation and Assignment: The IR spectrum is expected to show characteristic absorption bands for the oxime and thiophene moieties.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale & Authoritative Comparison |

| ~3100 - 3400 | Broad, Medium | O-H stretch | The hydroxyl group of the oxime exhibits a broad absorption due to hydrogen bonding.[16][17] |

| ~3120 - 3050 | Weak-Medium | Aromatic C-H stretch | Characteristic stretching vibration for C-H bonds on the thiophene ring.[18] |

| ~1630 - 1660 | Medium-Weak | C=N stretch | The carbon-nitrogen double bond of the oxime group has a characteristic absorption in this region.[16][17] |

| ~1400 - 1550 | Medium-Strong | Thiophene Ring C=C stretch | Aromatic ring stretching vibrations.[19][20] |

| ~930 - 960 | Medium-Strong | N-O stretch | This is a key, diagnostically useful band for confirming the oxime functional group.[15][21] |

| ~700 - 900 | Strong | Aromatic C-H out-of-plane bend | Strong bands in this "fingerprint" region are characteristic of the substitution pattern on the thiophene ring.[18] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structural features.

Experimental Protocol: The mass spectrum can be acquired using various ionization techniques. Electrospray Ionization (ESI) is a soft technique that typically yields the protonated molecular ion [M+H]⁺. Electron Impact (EI) is a higher-energy technique that provides the molecular ion [M]⁺˙ and extensive fragmentation patterns.[22]

Data Interpretation: The molecular formula of Di(thiophen-2-yl)methanone oxime is C₉H₇NOS₂.

-

Calculated Monoisotopic Mass: 209.00 g/mol